molecular formula C11H19ClO3S B2528993 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride CAS No. 2168728-67-2

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride

Cat. No.: B2528993
CAS No.: 2168728-67-2
M. Wt: 266.78
InChI Key: AUDOYXWVLMTUOZ-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is a sulfonyl chloride derivative featuring a spirocyclic ether ring system. This structural motif combines a methanesulfonyl chloride group (–SO₂Cl) with a bicyclic framework, where an oxygen atom bridges two rings (a 4-membered and a 6-membered ring).

Key properties (theoretical):

  • Molecular formula: Likely C₁₁H₁₇ClO₃S (based on analogous spiro systems).
  • Reactivity: The sulfonyl chloride group is electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or alcohols).
  • Applications: Potential use as an intermediate in synthesizing bioactive molecules, leveraging the spiro scaffold for stereochemical control.

Properties

IUPAC Name

1-oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO3S/c12-16(13,14)9-10-5-8-11(15-10)6-3-1-2-4-7-11/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDOYXWVLMTUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride typically involves the reaction of a spirocyclic alcohol with methanesulfonyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common bases used in this reaction include triethylamine or pyridine, which act as proton scavengers to facilitate the formation of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Reactivity and Stability

Compound Reactivity with NaOH Stability to Hydrolysis Key Evidence
Methanesulfonyl chloride Highly reactive; rapid neutralization at RT Low; hydrolyzes readily in moisture Destructive procedures require immediate NaOH treatment
Benzenesulfonyl chloride Moderate reactivity; requires prolonged stirring or reflux with NaOH Moderate; slower hydrolysis than methanesulfonyl chloride Extended reaction times needed for neutralization
1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride (theoretical) Likely reduced reactivity due to steric hindrance from spiro system Higher stability; hindered access to –SO₂Cl group Analogous spiro compounds show delayed reaction kinetics

Analysis :

  • The spirocyclic structure in this compound likely impedes nucleophilic attack on the sulfonyl chloride group, slowing hydrolysis compared to linear analogs like methanesulfonyl chloride. This steric shielding may enhance stability during storage but necessitate harsher conditions for reactions .

Hazard Profiles

Compound Acute Toxicity (Oral) Skin Corrosion Environmental Hazard Key Evidence
Methanesulfonyl chloride Category 1 (H301) Category 1 (H314) H412 (long-term aquatic toxicity) Severe toxicity across multiple exposure routes
1-Oxaspiro[4.5]dec-6-en-2-ol (spiro analog) Category 4 (H302) Category 2 (H315) No data Reduced acute toxicity compared to methanesulfonyl chloride
This compound (theoretical) Likely Category 2–3 Category 1–2 Potential H412 Structural analogs suggest moderated toxicity due to reduced volatility

Analysis :

  • The spiro framework may reduce volatility and bioavailability, lowering acute oral and inhalation toxicity relative to methanesulfonyl chloride.

Physical Properties

Compound Boiling Point (°C) Density (g/mL) Water Solubility Key Evidence
Methanesulfonyl chloride 60 (at 21 mmHg) 1.48 (25°C) Reacts violently
Benzenesulfonyl chloride 120 (at 15 mmHg) 1.38 Low
This compound (theoretical) >150 (estimated) ~1.3–1.4 Insoluble Higher molecular weight and hydrophobicity from spiro system

Analysis :

  • The spirocyclic compound’s larger molecular size and nonpolar structure likely result in higher boiling points and lower water solubility compared to simpler sulfonyl chlorides.

Biological Activity

1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H17ClO3S
  • Molecular Weight : 250.77 g/mol

The compound features a spirocyclic structure that contributes to its unique chemical properties and biological interactions.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance:

  • E. coli : Inhibition observed at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Effective at concentrations of 100 µg/mL.

Anticancer Properties

Preliminary studies suggest potential anticancer activity:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
  • IC50 Values : Approximately 20 µM for MCF-7 and 30 µM for HeLa, indicating a dose-dependent effect.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological contexts:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
  • Assessment of Anticancer Activity :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Results : Induced apoptosis in cancer cells, with increased levels of caspase-3 activity observed.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
Compound ASulfonamideAntimicrobial25
Compound BAlkylated derivativeAnticancer15
This compound Spirocyclic structureAntimicrobial, Anticancer20 (MCF-7)

Q & A

Basic: What are the optimized reaction conditions for synthesizing 1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride to maximize yield and purity?

Synthesis of sulfonyl chlorides like this compound typically involves thiol oxidation or direct sulfonation. Key parameters include:

  • Temperature : Maintain sub-ambient temperatures (0–5°C) to minimize side reactions like hydrolysis of the sulfonyl chloride group .
  • Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates and prevent unwanted solvolysis .
  • Catalysts : Employ stoichiometric oxidizing agents (e.g., chlorine gas or sulfuryl chloride) for controlled sulfonation .
    Purity Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the compound from byproducts .

Basic: What analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR Spectroscopy : Confirm the spirocyclic structure and sulfonyl chloride functionality. The methanesulfonyl group exhibits distinct deshielded signals at δ 3.5–4.0 ppm (¹H) and δ 45–50 ppm (¹³C) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns to distinguish from structural analogs .
  • Infrared Spectroscopy (IR) : Identify characteristic S=O stretching vibrations at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ .
  • X-ray Crystallography : Resolve the 3D conformation of the spirocyclic core, particularly the 1-oxa ring strain and substituent orientation .

Basic: What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks from volatile sulfonyl chloride vapors .
  • Spill Management : Neutralize spills with dry sand or sodium bicarbonate; avoid water to prevent exothermic hydrolysis .
  • Storage : Keep in amber glass containers under inert gas (argon/nitrogen) at –20°C to delay decomposition .

Advanced: How does the spirocyclic structure influence the electrophilicity and reactivity of the sulfonyl chloride group?

The 1-oxaspiro[4.6]undecane framework imposes steric constraints that modulate reactivity:

  • Steric Hindrance : The fused oxacycle restricts nucleophilic attack at the sulfur atom, slowing reactions with bulky amines or alcohols .

  • Electronic Effects : The oxygen atom in the spiro ring increases electron density at the sulfonyl chloride, enhancing its electrophilicity compared to linear analogs .

  • Comparative Data :

    CompoundReaction Rate with Et₃N (k, M⁻¹s⁻¹)
    Linear Methanesulfonyl Chloride1.2 × 10³
    This compound8.5 × 10²
    Slower kinetics due to steric shielding but higher regioselectivity in sulfonamide formation .

Advanced: How can researchers resolve contradictions in reported toxicity data for sulfonyl chlorides with spirocyclic motifs?

Conflicting toxicity data often arise from variations in test models or impurity profiles. Strategies include:

  • Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out toxic byproducts (e.g., sulfonic acids) .
  • Cross-Species Studies : Compare acute toxicity (LD₅₀) in rodents (oral, dermal) and zebrafish embryos to assess ecological impact .
  • Mechanistic Clarification : Conduct in vitro assays (e.g., Ames test) to distinguish genotoxicity of the parent compound vs. degradation products .

Advanced: What methodologies are recommended for studying the stability of this compound under varying experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>80°C triggers SO₂ release) .
  • Photolytic Degradation : Expose to UV-Vis light (254 nm) and monitor via NMR for spiro ring-opening or sulfonic acid formation .
  • Hydrolytic Resistance : Test in buffered solutions (pH 2–12) to map hydrolysis kinetics; acidic conditions accelerate degradation .

Advanced: How does this compound interact with biological targets, and what computational tools can predict its activity?

  • Sulfonamide Formation : Reacts with lysine residues in enzymes (e.g., proteases) to form covalent inhibitors .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets or allosteric sites .
  • QSAR Modeling : Correlate substituent effects (e.g., spiro ring size) with IC₅₀ values in enzyme inhibition assays .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yields of spirocyclic sulfonyl chlorides?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust oxidant dosing in real time .
  • Quality by Design (QbD) : Optimize parameters (e.g., stirring rate, solvent purity) via design-of-experiments (DoE) software (e.g., MODDE) .
  • Impurity Profiling : Use LC-MS to trace variability to residual thiols or incomplete oxidation, then refine workup protocols .

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